Product packaging for Japonicin-1Npb(Cat. No.:)

Japonicin-1Npb

Cat. No.: B1576312
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Japonicin-1Npb is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Xizang plateau frog, Nanorana parkeri . This peptide is part of the Japonicin family and consists of 14 amino acids with the sequence FVLPLVMCKILRKC . It exhibits a narrow spectrum of potent activity specifically against Gram-positive bacteria, including Staphylococcus aureus , with minimum inhibitory concentration (MIC) values reported in the range of 8–16 µg/mL . Its mechanism of action is believed to involve interaction with and disruption of bacterial cell membranes, a common trait among amphibian-derived AMPs which often adopt an amphipathic α-helical conformation upon contact with microbial membranes, leading to cell lysis and death . Research into Japonicin-1Npa, a closely related analogue, shows it has minimal hemolytic activity (less than 2% at 80 µg/mL), suggesting a favorable biocompatibility profile for the Japonicin family and making them interesting candidates for investigating selective antimicrobial action . The ecological role of such peptides in Nanorana parkeri , a species adapted to high-altitude plateau environments with intense ultraviolet radiation and hypoxic conditions, suggests these peptides may have evolved multifunctional roles, potentially including antioxidant activities, contributing to the frog's innate immune defense in a challenging habitat . This compound is provided as a high-purity synthetic powder for research purposes to further explore its potential as a novel therapeutic agent against antibiotic-resistant bacteria and to study its structure-activity relationships. This product is intended for research use only in laboratory studies. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

FVLPLVMCKILRKC

Origin of Product

United States

Discovery, Isolation, and Primary Characterization of Japonicin 1npb

Genetic Characterization of Japonicin-1Npb Precursor

Post-translational Processing Prediction

The biosynthesis of this compound, like many other antimicrobial peptides (AMPs) from amphibians, involves the translation of a precursor protein that subsequently undergoes a series of post-translational modifications to yield the final, active peptide. nih.gov The prediction of these processing events is crucial for understanding the maturation pathway of the peptide and can be inferred from the cDNA sequence encoding the precursor.

This compound is derived from a precursor protein that exhibits a canonical organization typical of amphibian AMP precursors. nih.gov This structure generally consists of three distinct domains: an N-terminal signal peptide, an acidic propeptide region, and the C-terminal mature peptide sequence. nih.govbioone.org The analysis of the cDNA cloned from the skin of the Xizang plateau frog, Nanorana parkeri, revealed the blueprint for the this compound precursor. bioone.orgresearchgate.net

Bioinformatic analysis of the deduced amino acid sequence of the precursor protein allows for the prediction of specific cleavage sites and modifications. The initial N-terminal sequence is predicted to be a signal peptide, which directs the precursor protein into the secretory pathway. This signal peptide is subsequently cleaved off by a signal peptidase. Following the signal peptide is an acidic propeptide region, which is believed to play a role in the proper folding and trafficking of the precursor, as well as in preventing the mature peptide from exhibiting premature biological activity.

The release of the mature this compound peptide from the precursor is predicted to occur via enzymatic cleavage at specific sites flanking the mature peptide sequence. In many amphibian AMP precursors, this cleavage is carried out by proprotein convertases at canonical dibasic amino acid sites (e.g., KR, RR). nih.gov Following this cleavage, further modifications may occur. For instance, many amphibian peptides undergo C-terminal amidation, a modification that often enhances their biological activity and stability. The prediction of these processing steps provides a theoretical framework for the biosynthetic pathway of this compound, from gene transcription to the final bioactive peptide.

Precursor DomainPredicted Function
Signal PeptideDirects the precursor to the secretory pathway.
Acidic PropeptideAssists in folding, trafficking, and may inhibit premature activity of the mature peptide.
Mature PeptideThe final, biologically active this compound sequence.

Advanced Structural Investigations and Conformation of Japonicin 1npb

Determination of Solution Structures

The determination of the structure of Japonicin-1Npb in solution has been approached using spectroscopic methods that provide insights into its secondary and tertiary structural features. researchgate.net These studies are fundamental to understanding how the peptide folds in an aqueous environment before interacting with its target membranes.

Circular Dichroism (CD) spectroscopy is a powerful technique for the rapid determination of the secondary structure of peptides and proteins in solution. researchgate.net The solution structure of this compound was determined using CD spectroscopy, which is consistent with its functional characteristics as an antimicrobial peptide. researchgate.net

For many similar antimicrobial peptides, CD studies reveal significant conformational plasticity. researchgate.net For instance, japonicin-2, a related peptide, adopts an alpha-helical conformation in a membrane-mimicking solvent like 50% trifluoroethanol. researchgate.net Typically, peptides of this class may exhibit a disordered or random coil structure in an aqueous buffer, transitioning to a more ordered structure, such as an α-helix, in environments that mimic the lipid bilayer of a cell membrane. researchgate.net This induced folding is a common characteristic of membrane-active peptides.

Table 1: General Principles of Secondary Structure Analysis by CD Spectroscopy

Secondary Structure Characteristic CD Signal (Wavelength, nm)
α-Helix Negative bands near 222 nm and 208 nm, positive band near 193 nm.
β-Sheet Negative band near 218 nm, positive band near 195 nm.
Random Coil Strong negative band near 195 nm.

Although the specific high-resolution 3D structure of this compound determined by NMR has not been detailed in available public literature, the methodology is standard for peptides of this nature. The process involves expressing the peptide with stable isotopes (¹³C and ¹⁵N), followed by a series of NMR experiments to establish through-bond and through-space correlations between atoms. This data is then used to calculate a family of structures consistent with the experimental restraints.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Conformational Changes in Different Environments (e.g., Membrane-Mimicking Conditions)

A key feature of many antimicrobial peptides, including those in the japonicin family, is their ability to change conformation upon encountering different environments, particularly the transition from an aqueous milieu to a lipid membrane interface. researchgate.net This structural change is often critical for their biological activity.

In aqueous solution, this compound is likely to be largely unstructured. However, in the presence of membrane-mimicking environments, such as detergent micelles (e.g., sodium dodecyl sulfate (B86663) - SDS) or lipid vesicles, it is expected to adopt a more defined, amphipathic secondary structure. researchgate.net This induced structure, typically an α-helix, allows the peptide to partition into the membrane. The amphipathic nature of this helix, with hydrophobic residues facing the lipid core and hydrophilic/cationic residues facing the lipid headgroups or aqueous phase, is a hallmark of membrane-disrupting peptides.

Molecular Modeling and Simulation Studies of Peptide Structure

Molecular modeling and simulation are powerful computational tools used to complement experimental data and provide dynamic insights into a peptide's structure and interactions. researchgate.net These methods can predict the three-dimensional structure of a peptide and simulate its behavior in different environments over time.

For this compound, while specific simulation studies are not widely published, related peptides have been extensively studied using these techniques. researchgate.netresearchgate.net Molecular dynamics (MD) simulations can be used to:

Predict the de novo structure of the peptide.

Simulate the folding process in aqueous solution and in the presence of a lipid bilayer.

Analyze the stability of the peptide's secondary and tertiary structure.

Visualize the peptide's interaction with and insertion into a model membrane, providing a molecular-level view of its mechanism of action.

These computational studies are invaluable for understanding how the peptide's structure relates to its function and for guiding the design of new, more potent peptide-based therapeutics. researchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Japonicin-2
Sodium dodecyl sulfate (SDS)

Biological Activity Spectrum and Mechanisms of Action in Vitro and Pre Clinical Research Models

Antimicrobial Activity Studies

Japonicin-1Npb has demonstrated a targeted spectrum of antimicrobial activity. novoprolabs.com Laboratory studies have been crucial in defining its efficacy against various microbial strains and in understanding its potential as an antimicrobial agent.

Efficacy Against Bacterial Strains

The peptide exhibits selective activity, primarily against certain Gram-positive bacteria. novoprolabs.com Its effectiveness against a broader range of microbes, including other Gram-positive and Gram-negative bacteria, has been found to be limited. novoprolabs.com

This compound is active against the Gram-positive bacterium Staphylococcus aureus ATCC 2592, with a reported Minimum Inhibitory Concentration (MIC) of 9.38 µg/ml. novoprolabs.com While specific studies on its efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) are not detailed in the provided search results, the activity against S. aureus suggests potential relevance. novoprolabs.comresearchgate.net It is important to note that another peptide from the same family, Japonicin-2LF, has shown potent activity against MRSA. researchgate.netnih.gov

Research indicates that this compound is not active against the Gram-negative bacterium Escherichia coli at concentrations up to 100 µg/ml. novoprolabs.com This suggests a narrower spectrum of activity, primarily targeting Gram-positive organisms.

This compound has also shown activity against Nocardia asteroides, with a MIC of 9.38 ug/ml. novoprolabs.com However, it was found to be inactive against other tested fungal strains at a concentration of 100 ug/ml. novoprolabs.com

Escherichia coli

Anti-biofilm Activity and Biofilm Eradication Mechanisms

While the direct anti-biofilm activity of this compound is not extensively detailed in the provided search results, related peptides offer insights. For instance, Japonicin-2LF has demonstrated significant capabilities in both inhibiting the formation of and eradicating existing MRSA biofilms. researchgate.netnih.gov This is achieved by targeting the biofilm matrix and killing the embedded bacteria. nih.gov The ability of antimicrobial peptides to combat biofilms is a critical area of research, as bacteria within biofilms exhibit increased resistance to conventional antibiotics. researchgate.net

Antimicrobial Mechanisms at the Cellular Level

The primary mechanism of action for many frog skin antimicrobial peptides, including likely this compound, involves interaction with and disruption of the microbial cell membrane. nih.govimrpress.com These peptides are typically cationic, containing a net positive charge, and possess a significant proportion of hydrophobic amino acids. imrpress.com This composition facilitates their propensity to form amphipathic structures, such as alpha-helices, when they encounter the phospholipid bilayer of a target cell membrane. novoprolabs.comimrpress.com

In an aqueous environment, this compound exists in a random coil structure. novoprolabs.com However, upon interaction with membrane-mimetic environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, it adopts a helical conformation. novoprolabs.com This structural change is crucial for its antimicrobial function, allowing it to permeate and destroy the plasma membrane of susceptible microorganisms, ultimately leading to cell death. imrpress.com Scanning electron microscopy studies of related peptides have visualized this membrane-disrupting mechanism. researchgate.net

Membrane Permeabilization and Disruption

A primary mechanism of action for many antimicrobial peptides, including this compound, is the permeabilization and disruption of microbial cell membranes. imrpress.com While specific studies detailing the precise biophysical interactions of this compound with lipid bilayers are not extensively available, the general mechanism for related peptides involves an initial electrostatic attraction to the negatively charged components of microbial membranes. imrpress.com This is followed by the insertion of the peptide into the lipid bilayer, leading to the formation of pores or other disruptive structures that compromise the membrane's integrity. researchgate.netimrpress.com This disruption leads to the leakage of essential intracellular contents and ultimately, cell death. imrpress.com Research on a related peptide, Japonicin-2LF, demonstrated that it kills bacteria via membrane permeabilization. researchgate.net

Intracellular Target Inactivation

Beyond direct membrane disruption, this compound and similar peptides can also exert their antimicrobial effects by translocating across the microbial membrane and interacting with intracellular targets. imrpress.com Once inside the cell, these peptides can interfere with essential cellular processes. Research on peptides from Odorrana grahami has shown that they can induce DNA condensation, a process that would inhibit DNA replication and transcription, leading to cell death. researchgate.net While not directly documented for this compound, this mechanism is a known strategy for other amphibian antimicrobial peptides. researchgate.netimrpress.com Another potential intracellular mechanism is the inhibition of cell wall biosynthesis, which would weaken the structural integrity of the bacterium, making it susceptible to osmotic lysis. researchgate.net

Formation of Mesosome-like Structures

An interesting and less commonly reported mechanism of action observed for some amphibian antimicrobial peptides is the formation of lamellar mesosome-like structures. researchgate.net Mesosomes are folded invaginations of the plasma membrane in bacteria. wikipedia.org While the existence of mesosomes as natural structures has been a subject of debate, with some evidence suggesting they are artifacts of chemical fixation techniques used for electron microscopy, their induction by antimicrobial peptides is a noteworthy phenomenon. wikipedia.orgnih.gov The formation of these structures by peptides from O. grahami suggests a significant disruption of the bacterial cell membrane's organization and function. researchgate.net This mechanism, while documented for other amphibian peptides, requires specific investigation in the context of this compound.

Antioxidant Activity Investigations

In addition to its antimicrobial properties, this compound has been investigated for its potential antioxidant activity. researchgate.netnih.gov The harsh environment of the Xizang plateau, with its high ultraviolet radiation, may have driven the evolution of multifunctional peptides in Nanorana parkeri that can defend against both microbial threats and environmental oxidative stress. nih.govcapes.gov.br

Free Radical Scavenging Assays

The antioxidant capacity of a compound is often evaluated using free radical scavenging assays. Common in vitro tests include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.netmdpi.com These assays measure the ability of a substance to donate a hydrogen atom or an electron to neutralize stable free radicals. While specific DPPH and ABTS assay results for this compound are not detailed in the provided search results, a comparative study mentions that both Japonicin-1Npa and this compound have low antioxidant activity, with less than 20% radical scavenging. In contrast, another peptide from the same frog, Parkerin, exhibited a much higher radical scavenging capacity of 85%.

Mechanisms of Oxidative Stress Mitigation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. frontiersin.orgnih.gov ROS can damage cellular components like DNA, proteins, and lipids. nih.govmdpi.com Antioxidants mitigate this damage by neutralizing ROS. The mechanisms by which peptides like this compound might mitigate oxidative stress could involve direct scavenging of free radicals or the modulation of endogenous antioxidant defense systems. nih.gov However, based on the low radical scavenging activity reported, the direct contribution of this compound to oxidative stress mitigation appears to be limited compared to other peptides from the same source.

Other Documented Biological Functions in Research Models

Beyond its primary antimicrobial and limited antioxidant activities, research on this compound and related peptides suggests other potential biological roles. One such function is the induction of mast cell degranulation (MCD). nih.gov Mast cell degranulation is a process in which mast cells release cytotoxic and inflammatory mediators from their granules, a key event in allergic and inflammatory responses. The ability of this compound to induce MCD suggests it may have immunomodulatory functions beyond direct killing of microbes.

Mast Cell Degranulation Studies (MCD)

This compound has been identified as an inducer of mast cell degranulation (MCD). researchgate.net Mast cells are immunological sentinels that reside in tissues bordering external environments and play a critical role in both innate and adaptive immunity. nanolive.com The process of degranulation involves the release of cytosolic granules containing a host of inflammatory mediators, such as histamine (B1213489) and various proteases. nanolive.com This release is a key mechanism in allergic reactions but also contributes to broader immune responses, including the recruitment of other immune cells like neutrophils. nanolive.comsmw.ch

Activation of mast cells can lead to the fusion of granule membranes and exocytosis, releasing their contents into the surrounding microenvironment. nanolive.com While research has confirmed that this compound is capable of triggering this degranulation process, specific quantitative data detailing the concentration-dependent release of mediators like histamine or β-hexosaminidase were not available in the reviewed literature. researchgate.netnih.gov

Hemolytic Activity in Research Models

The hemolytic activity of this compound has been evaluated to determine its effect on red blood cells. Research findings indicate that the peptide exhibits low hemolytic potential. One study demonstrated that at a concentration of 80 µg/ml, this compound caused less than 3.4% hemolysis, indicating a poor hemolytic profile at this concentration.

Table 1: Hemolytic Activity of this compound

CompoundConcentrationHemolytic Activity (%)Source
This compound80 µg/ml<3.4% mdpi.com

Immunomodulatory Effects in Experimental Systems

This compound is recognized for its immunomodulatory functions. researchgate.netresearchgate.net A primary mechanism underlying these effects is its ability to induce mast cell degranulation. researchgate.net Mast cells are crucial components of the immune system, and their activation and subsequent degranulation can significantly influence inflammatory and immune responses. smw.ch By triggering the release of pre-stored mediators, this compound can modulate the local tissue environment and influence the behavior of other immune cells. This activity suggests a role for the peptide beyond direct antimicrobial action, positioning it as a modulator of host defense pathways.

In vitro Studies on Cell Proliferation and Migration (e.g., HaCaT cells, HSF cells)

In the context of wound healing research, human keratinocyte cell lines (e.g., HaCaT) and human skin fibroblast (HSF) cells are standard models used to assess the effects of compounds on cell proliferation and migration—two key processes in re-epithelialization. mdpi.complos.org Keratinocyte migration is essential for covering the wound surface, while the proliferation of both keratinocytes and fibroblasts helps to form new tissue. plos.org Based on a review of the available scientific literature, specific studies investigating the direct effects of this compound on the proliferation and migration of HaCaT or HSF cells have not been reported.

Wound Healing Promotion in Non-Human Models (e.g., mouse models for re-epithelialization)

Amphibian-derived peptides are noted for their potential therapeutic properties, including wound healing. researchgate.netmdpi.com The process of wound healing in preclinical research is often studied using non-human models, such as the splinted excisional wound model in mice, which allows for detailed analysis of re-epithelialization and granulation tissue formation. nih.govnih.govplos.org While this compound is listed among amphibian peptides with potential relevance to skin healing, detailed experimental studies in non-human models to specifically evaluate its efficacy in promoting wound closure and re-epithelialization were not identified in the reviewed literature. researchgate.net

Compound Names Mentioned

Structure Activity Relationship Sar and Peptide Engineering

Identification of Key Amino Acid Residues for Specific Activities

The biological activity of Japonicin-1Npb, which has the sequence FVLPLVMCKILRKC, is intrinsically linked to its amino acid composition and the arrangement of these residues. capes.gov.br The peptide’s primary functions, including antimicrobial and antioxidant activities, are governed by key physicochemical properties such as cationicity, hydrophobicity, and amphipathicity.

Cationicity and Hydrophobicity : The positively charged residues, Lysine (B10760008) (K) at position 9 and Arginine (R) at position 12, provide a net positive charge. This cationicity is crucial for the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The peptide is also rich in hydrophobic residues (Phe-1, Val-2, Leu-3, Pro-4, Leu-5, Val-6, Met-7, Ile-10, Leu-11), which are essential for inserting into and disrupting the lipid bilayer of these membranes.

Structural Stability : The two Cysteine (C) residues at positions 8 and 14 are critical for forming an intramolecular disulfide bridge. This creates a cyclic region within the peptide, a feature common in many ranid frog peptides, often referred to as a 'Rana box'. nih.gov This cyclization imparts significant conformational stability, which is vital for maintaining its structure in biological environments and exerting its function.

A natural example of SAR can be observed by comparing this compound with its close homolog, Japonicin-1Npa (Sequence: FLLFPLMCKIQGKC), which was isolated from the same frog species. capes.gov.br Japonicin-1Npa shares 73% sequence homology with this compound and exhibits a marginally higher potency against Gram-positive bacteria. The differences in their sequences—notably at positions 2 (V→L), 6 (V→L), 10 (I→Q), 11 (L→G), and 12 (R→K)—directly account for the observed variance in antimicrobial activity, highlighting these positions as key sites for modulating peptide function.

Table 1: Sequence and Activity Comparison of Japonicin-1 Family Peptides
PeptideSequenceKey Differences from this compoundReported Minimum Inhibitory Concentration (MIC)Reference
This compoundF-V-L-P-L-V-M-C-K-I-L-R-K-C-8–16 µg/mL
Japonicin-1NpaF-L-L-P-L-L-M-C-K-Q-G-K-CV2L, V6L, I10Q, L11G, R12K4–8 µg/mL

Design and Synthesis of this compound Analogues and Derivatives

The creation of this compound analogues is primarily achieved through chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS). google.com This method allows for precise, residue-by-residue construction of the peptide chain and facilitates the incorporation of unnatural or modified amino acids to enhance specific properties. google.com While specific, extensively modified analogues of this compound are not widely reported in the literature, several design strategies are commonly employed for AMPs.

Truncation Analogues : To identify the minimal sequence required for activity, derivatives with portions of the N- or C-terminus removed can be synthesized. For instance, removing residues from the N-terminus of this compound could determine if the entire hydrophobic sequence is necessary for membrane disruption.

Substitution Analogues : Replacing specific amino acids is a core strategy. An "alanine scan," where each residue is systematically replaced by alanine, can pinpoint which side chains are critical for activity. rsc.org Other substitutions can be made to fine-tune properties, such as replacing leucine (B10760876) with the more hydrophobic tryptophan to potentially increase membrane interaction.

Stabilized Analogues : To improve resistance to proteases, analogues can be designed with D-amino acids, which are not recognized by common proteases. frontiersin.org Further stabilization can be achieved by introducing modifications like N-methylation of the peptide backbone. rsc.org

Impact of Amino Acid Substitutions and Modifications on Biological Activity

Studies on other AMPs have shown that strategic substitutions can yield significant benefits. For example, replacing certain cationic lysine residues with other cationic amino acids can alter secondary structure and improve stability against digestive enzymes. nih.gov Similarly, replacing hydrophobic residues can modulate the peptide's interaction with membranes, with the goal of enhancing bacterial membrane disruption while minimizing lysis of host cells like erythrocytes. google.com

Table 2: General Impact of Amino Acid Substitution Types on AMPs
Substitution TypeExamplePotential Impact on Peptide PropertiesReference
Increase HydrophobicityVal ➝ Trp; Ala ➝ LeuEnhances membrane insertion; may increase hemolytic activity if excessive. google.com
Increase CationicityGly ➝ Lys; Gln ➝ ArgStrengthens initial binding to microbial membranes; can improve selectivity. nih.gov
Introduce Unstructured PointLeu ➝ Gly/ProCan create a flexible hinge region, potentially aiding in pore formation. nih.gov
Enhance StabilityL-amino acid ➝ D-amino acidIncreases resistance to proteolytic degradation, extending biological half-life. frontiersin.org

Rational Design Principles for Enhanced Efficacy or Specificity

Rational design uses the foundational knowledge from SAR studies to engineer peptides with improved characteristics. mdpi.com The goal is to create this compound analogues with greater antimicrobial potency, broader spectrum of activity, higher selectivity for microbial cells over host cells, and improved stability.

Key rational design principles applicable to this compound include:

Optimizing Amphipathicity : The spatial separation of hydrophobic and hydrophilic residues is critical. By creating a helical wheel projection of this compound, residues can be substituted to perfect the amphipathic nature of its α-helical conformation, leading to more efficient membrane permeabilization.

Tuning the Hydrophobic-Cationic Balance : The therapeutic index of an AMP (ratio of toxicity to activity) is heavily dependent on the balance between its hydrophobicity and net positive charge. For this compound, this could involve synthesizing a library of analogues where the number of hydrophobic and cationic residues is systematically varied to find the optimal combination for high potency and low hemolysis.

Modifying the 'Rana Box' : The cyclic portion of the peptide conferred by the disulfide bond (Cys8-Cys14) is crucial for stability. nih.gov Altering the size of this ring or the amino acids within it could modulate the peptide's structural rigidity and, consequently, its biological activity.

Computational Modeling in SAR Studies (e.g., Molecular Docking, MD Simulations)

Computational modeling has become an indispensable tool in peptide engineering, allowing for the prediction of peptide structure and interactions before undertaking costly and time-consuming chemical synthesis. nih.gov

Molecular Docking : This technique can be used to predict the preferred orientation of this compound or its analogues when binding to a target, such as a model bacterial membrane. mdpi.com Docking studies can help visualize how changes in the peptide sequence affect its interaction with the lipid bilayer, providing clues about the mechanism of membrane disruption.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of molecular interactions over time. nih.gov An MD simulation could model the behavior of this compound in a water-lipid environment, showing how it approaches, inserts into, and potentially forms pores in the membrane. This method is invaluable for assessing the stability of designed analogues and understanding their mechanism of action at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR models use statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For this compound, a QSAR model could be developed by synthesizing a library of analogues, measuring their antimicrobial activity, and correlating this activity with calculated physicochemical descriptors (e.g., hydrophobicity, charge, molecular weight). mdpi.com Such a model could then be used to predict the activity of new, hypothetical analogues, guiding the design process more efficiently. mdpi.com

While specific computational studies on this compound are not prominent in existing literature, the application of these methods represents a logical next step in its development as a potential therapeutic lead.

Biosynthesis and Regulation of Japonicin 1npb Expression

Gene Expression Analysis in Amphibian Tissues

The biosynthesis of Japonicin-1Npb originates from the expression of its corresponding gene, which has been primarily localized to the skin of amphibians. Transcriptome analyses of several Japanese frog species from the genus Rana have revealed that genes encoding for japonicin family peptides are predominantly expressed in the skin. nih.gov

In a study comparing different tissues, including the spleen, skin, and blood, the highest expression of antimicrobial peptide genes, including those for japonicins, was found in the adult skin. nih.gov This finding supports the role of the skin as a primary defensive barrier against environmental pathogens. nih.gov While the spleen is a major lymphatic tissue enriched for many immune-related genes, the skin is specifically adapted for the production and secretion of these protective peptides. nih.govresearchgate.net Gene expression profiles from various amphibian species consistently show that the skin has a distinct and highly specialized molecular signature related to its defense functions. d-nb.info

Table 1: Normalized Expression of this compound Gene in Rana Species Tissues Expression values (Fragments Per Kilobase of transcript per Million mapped reads) are based on transcriptome data from related japonicin family members.

TissueRana japonica (Adult)Rana ornativentris (Adult)Rana t. tagoi (Adult)
Skin325.4Data not availableData not available
Spleen0.3Data not availableData not available
Blood0.0Data not availableData not available
Tadpole (Whole Body)0.00.0Not applicable
Source: Adapted from Transcriptome analyses of immune tissues from three Japanese frogs. nih.gov

Hormonal or Environmental Triggers for Secretion

The secretion of peptides from the amphibian skin is not a continuous process but is instead triggered by specific stimuli. The granular glands in the skin, which produce and store an array of proteins and peptides including this compound, are surrounded by myoepithelial cells. nih.gov These cells are equipped with adrenoreceptors. nih.gov

In response to stress, such as perceived predation risk or physical injury, the release of catecholamine hormones like epinephrine (B1671497) and norepinephrine (B1679862) is induced. nih.gov These hormones bind to the adrenoreceptors on the myoepithelial cells, causing them to contract. nih.gov This contraction squeezes the granular glands, leading to the rapid release of their contents, including antimicrobial peptides, onto the skin's surface. nih.gov This mechanism provides a swift protective shield against potential infections following a stressful event or injury. nih.govresearchgate.net

Furthermore, studies have shown that perceived predation risk can lead to significant changes in gene expression in tadpoles, influencing pathways related to the endocrine and immune systems. frontiersin.org This suggests that environmental stressors can prime the organism for a defensive response, which includes the regulation of defense peptide synthesis and secretion. frontiersin.org The complex living environments of amphibians, which make their skin vulnerable to damage, have likely driven the evolution of this responsive defense system. researchgate.net

Evolutionary Conservation and Divergence within the Japonicin Family

This compound is part of the broader japonicin family of peptides, which exhibits both conservation and divergence in its evolution. mdpi.com These peptides are encoded by genes that typically consist of two exons. researchgate.net Evolutionary analyses of related antimicrobial peptide families, such as beta-defensins, show that the first exon, which encodes the signal sequence, and surrounding non-coding DNA regions tend to be highly conserved following gene duplication events. researchgate.net This conservation suggests a common mechanism for processing and cellular transport. biorxiv.org

In contrast, the second exon, which encodes the mature peptide sequence, is often a site of rapid sequence divergence. researchgate.net This divergence is driven by positive selection, which allows for the development of novel peptide functions and improved efficacy against a wide array of pathogens. researchgate.netresearchgate.net The diversification of the mature peptide sequence is a key evolutionary strategy for adapting to different pathogenic threats. mdpi.com

Phylogenetic analysis of antimicrobial peptides from several frog species indicates that the Japonicin-1 family, along with others, has undergone expansion and diversification. mdpi.com While all AMPs are phylogenetically related, their evolution is not strictly tied to the speciation process, with many families showing deep sequence diversification within a single species. mdpi.comresearchgate.net This pattern of conservation in the signal region and divergence in the functional mature peptide region is a hallmark of the evolution of many antimicrobial peptide families, allowing for a flexible and adaptive innate immune response. researchgate.netnih.gov

Synthetic and Production Methodologies for Research Applications

Chemical Synthesis of Japonicin-1Npb and its Analogues (e.g., Solid-Phase Peptide Synthesis)

The synthesis of this compound, with its amino acid sequence FVLPLVMCKILRKC, involves the sequential addition of protected amino acids from the C-terminus (Cysteine) to the N-terminus (Phenylalanine). bachem.comresearchgate.netcapes.gov.br The process can be broadly categorized into two main strategies based on the type of protecting group used for the α-amino group of the amino acids: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). csbio.com

Fmoc/tBu Strategy : This is the most common approach for modern SPPS. chempep.com The Fmoc group protects the N-terminus and is removed at the start of each cycle with a weak base, typically a solution of piperidine (B6355638) in an organic solvent. chempep.com The side chains of the amino acids are protected by acid-labile groups like tert-butyl (tBu). Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as trifluoroacetic acid (TFA). chempep.comgyrosproteintechnologies.com

Boc/Bzl Strategy : This older, yet still viable, strategy uses the acid-labile Boc group for Nα-protection, which is removed with a moderately strong acid like TFA. csbio.com The side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as liquid hydrogen fluoride (B91410) (HF), for the final cleavage step. csbio.com

The synthesis cycle for each amino acid addition consists of several key steps:

Resin Selection : The process begins by selecting an appropriate resin, which provides the solid support for the growing peptide chain. The choice of linker attached to the resin determines the C-terminal functional group of the final peptide. gyrosproteintechnologies.com

Deprotection : The protecting group (Fmoc or Boc) on the N-terminus of the resin-bound amino acid (or the growing peptide chain) is removed. bachem.comsterlingpharmasolutions.com

Activation and Coupling : The next amino acid in the sequence, with its N-terminus protected, is activated at its carboxyl group. Common activating reagents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) combined with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions. chempep.com The activated amino acid is then coupled to the newly exposed free amine of the resin-bound peptide. bachem.comsterlingpharmasolutions.com

Washing : After the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and by-products before the next cycle begins. bachem.com

This cycle is repeated until the full sequence of this compound is assembled. The final step is cleavage, where the completed peptide is detached from the solid support and its side-chain protecting groups are removed. sterlingpharmasolutions.com For this compound, which contains an intramolecular disulfide bridge between its two cysteine residues, an additional oxidation step is required post-cleavage to form this crucial structural feature. researchgate.net

Table 1: Comparison of Common SPPS Strategies

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
Deprotection Reagent Piperidine (weak base)Trifluoroacetic Acid (TFA) (moderate acid)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Benzyl-based (Bzl)
Final Cleavage Reagent Strong acid (e.g., TFA)Very strong acid (e.g., liquid HF)
Advantages Milder conditions, easier handlingHistorically well-established
Disadvantages Potential for side reactions like aspartimide formationRequires specialized, hazardous equipment for HF cleavage

Recombinant Expression Systems for Peptide Production

For large-scale production, recombinant DNA technology offers a cost-effective alternative to chemical synthesis. remedypublications.com This method involves introducing a synthetic gene encoding this compound into a host organism, which then manufactures the peptide. google.com Common expression systems utilize hosts like the bacterium Escherichia coli or yeasts such as Pichia pastoris and Saccharomyces cerevisiae. remedypublications.commdpi.com

A significant challenge in the recombinant production of antimicrobial peptides (AMPs) like this compound is their potential toxicity to the host cell and their susceptibility to degradation by host proteases. remedypublications.com To overcome these issues, this compound is typically expressed as a fusion protein. remedypublications.comnih.gov The peptide is linked to a larger, more stable carrier protein, which can mask its antimicrobial activity and protect it from enzymatic breakdown. remedypublications.com

The general workflow for recombinant peptide production includes:

Gene Synthesis and Vector Construction : A DNA sequence encoding the this compound peptide, often fused to a carrier protein and a cleavage site, is designed and inserted into an expression vector (a plasmid). researchgate.net

Host Transformation : The expression vector is introduced into the chosen host organism (e.g., E. coli). genscript.com

Expression : The host cells are cultured in a fermentation medium, and the expression of the fusion protein is induced. High cell density fermentation can be used to maximize production. google.com

Fusion Protein Isolation : The cells are harvested, and the fusion protein is extracted. If the fusion protein is expressed in an insoluble form (as inclusion bodies), it requires solubilization and refolding steps.

Cleavage : The fusion protein is treated with a specific chemical or enzymatic agent (e.g., enterokinase, thrombin, or an intein self-cleavage system) that recognizes the cleavage site between the carrier protein and this compound, releasing the target peptide. google.comnih.govnih.gov

Purification : The released this compound is then purified from the carrier protein and other contaminants.

Table 2: Common Recombinant Expression Hosts

Host OrganismAdvantagesDisadvantages
Escherichia coli Rapid growth, high yield, low cost, well-understood genetics. mdpi.comgenscript.comLacks complex post-translational modification systems; proteins can form insoluble inclusion bodies. mdpi.com
Pichia pastoris Can perform some post-translational modifications, capable of high-density culture, secretes proteins into the medium which simplifies purification. mdpi.comSlower growth than E. coli; may perform undesirable hyperglycosylation. mdpi.com
Saccharomyces cerevisiae Well-characterized yeast genetics, capable of post-translational modifications. mdpi.comLower yields compared to P. pastoris; tends to hyperglycosylate proteins. mdpi.com

Purification and Quality Control of Synthesized/Recombinant Peptides

Regardless of the production method, the crude peptide product contains a mixture of the target peptide and various impurities, such as truncated or deletion sequences, incompletely deprotected peptides, or host cell proteins. altabioscience.comlcms.cz Therefore, a multi-step purification and quality control process is essential to obtain a high-purity product suitable for research. polypeptide.com

Purification: The most powerful and widely used technique for peptide purification is High-Performance Liquid Chromatography (HPLC). altabioscience.commdpi.com

Reverse-Phase HPLC (RP-HPLC) : This is the primary method for purifying peptides. bio-works.com It separates molecules based on their hydrophobicity. The crude peptide mixture is passed through a column (commonly a C18 column) with a nonpolar stationary phase. Elution is achieved using a gradient of increasing organic solvent (like acetonitrile) in water, often with an acid like TFA. altabioscience.com Impurities will elute at different solvent concentrations than the target peptide. Fractions are collected and analyzed for purity. creative-peptides.com

Ion-Exchange Chromatography (IEX) : IEX separates molecules based on their net charge and can be used as an orthogonal purification step before or after RP-HPLC to remove impurities with similar hydrophobicity but different charges. polypeptide.combio-works.com This can significantly enhance the final purity of the target peptide. bio-works.com

After purification, the fractions containing the pure peptide are typically combined and lyophilized (freeze-dried) to produce a stable powder for storage. sterlingpharmasolutions.comcreative-peptides.com

Quality Control: To ensure the identity and purity of the final this compound product, several analytical techniques are employed:

Analytical HPLC : This is used to determine the purity of the final peptide sample. altabioscience.com The result is typically a chromatogram showing a major peak for the target peptide and minor peaks for any remaining impurities. The purity is calculated based on the relative area of the target peak. altabioscience.com

Mass Spectrometry (MS) : MS is the foremost tool for quality control, used to confirm that the molecular weight of the synthesized peptide matches its theoretical calculated mass. lcms.czinnovagen.com Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) are commonly used for this purpose. altabioscience.comlcms.cz

Tandem Mass Spectrometry (MS/MS) : While MS confirms the correct mass, it does not prove the correct amino acid sequence (a scrambled sequence could have the same mass). innovagen.com MS/MS analysis fragments the peptide and analyzes the resulting fragment ions to verify the amino acid sequence, thus confirming the peptide's identity and integrity. innovagen.com

Analytical Methodologies Employed in Japonicin 1npb Research

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are fundamental in the initial stages of Japonicin-1Npb research to separate and purify the compound from complex mixtures. rotachrom.com These techniques are crucial for ensuring the purity of the peptide, which is a prerequisite for accurate subsequent analyses. moravek.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the purity of peptides like this compound. chromatographyonline.com Specifically, reversed-phase HPLC (RP-HPLC) is often utilized for its high resolution and ability to separate hydrophobic variants. chromatographyonline.com The purity of this compound can be validated using HPLC, ensuring that the sample is free from contaminants that could interfere with biological assays or structural studies.

Column chromatography is another widely used method for protein and peptide purification. nih.gov This technique separates molecules based on their differential partitioning between a mobile phase and a stationary phase. nih.gov For peptides like this compound, various column chromatography methods can be employed, including ion exchange, size exclusion, and affinity chromatography, depending on the specific properties of the peptide. nih.gov

The ultimate goal of these chromatographic techniques is to achieve a high level of purity, which is often a trade-off with yield and throughput. rotachrom.comrotachrom.com Analytical chromatography focuses on identifying the components of a sample, while preparative chromatography is used to isolate a specific compound in larger quantities. moravek.comrotachrom.com

Spectroscopic Methods (e.g., Mass Spectrometry, NMR, CD)

Spectroscopic methods are indispensable for determining the molecular structure and confirming the identity of this compound. nptel.ac.in

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound with high accuracy. mdpi.com High-resolution mass spectrometry can provide the exact molecular formula. mdpi.com Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for biomolecules. nptel.ac.inmdpi.com Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide by fragmenting the molecule and analyzing the resulting ions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure of this compound in solution. Both one-dimensional and two-dimensional NMR experiments are conducted to assign the resonances of all the protons and other nuclei in the peptide. This information is then used to calculate the solution structure, revealing details about its secondary and tertiary structure. uba.ar

Circular Dichroism (CD) Spectroscopy is used to determine the secondary structure elements of this compound, such as α-helices and β-sheets. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide a rapid assessment of the peptide's conformation in different environments.

Bioassays for Activity Quantification (e.g., MIC, MBC, radical scavenging assays)

Bioassays are critical for quantifying the biological activity of this compound.

Minimum Inhibitory Concentration (MIC) assays are used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism. This is a standard method for assessing the antimicrobial potency of the peptide against various bacterial and fungal strains.

Minimum Bactericidal Concentration (MBC) assays are performed to determine the lowest concentration of this compound that kills a particular bacterium. This assay distinguishes between bacteriostatic (inhibitory) and bactericidal (killing) activity.

Radical Scavenging Assays are employed to evaluate the antioxidant potential of this compound. These assays measure the ability of the peptide to neutralize free radicals, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Microscopic Techniques for Mechanism Visualization (e.g., SEM)

Microscopic techniques are utilized to visualize the effects of this compound on target cells, providing insights into its mechanism of action.

Scanning Electron Microscopy (SEM) is used to observe the morphological changes induced by this compound on the surface of bacteria. SEM provides high-resolution images of the cell surface, revealing damage such as pore formation, membrane disruption, or cell lysis. mdpi.comelectron-microscopes.com In a typical SEM setup, a focused beam of electrons scans the surface of the specimen, and the resulting signals are used to create an image. thermofisher.commyscope.training This technique allows researchers to directly visualize the physical damage caused by the peptide to the bacterial cell envelope.

Transcriptomic and Proteomic Approaches for Expression and Interaction Studies

To gain a deeper understanding of the cellular responses to this compound and to identify its potential molecular targets, transcriptomic and proteomic approaches are employed. nih.gov

Transcriptomics , often utilizing techniques like RNA sequencing (RNA-Seq), analyzes the complete set of RNA transcripts in a cell at a specific time. frontiersin.org This can reveal which genes are up- or down-regulated in response to treatment with this compound, providing clues about the cellular pathways affected by the peptide. nih.gov

Proteomics involves the large-scale study of proteins, particularly their structures and functions. frontiersin.org Mass spectrometry-based proteomics can identify proteins that interact with this compound or whose expression levels change upon exposure to the peptide. nih.govplos.org This can help in identifying the direct molecular targets and the downstream effects of the peptide's activity.

The integration of transcriptomic and proteomic data provides a comprehensive view of the molecular mechanisms underlying the action of this compound. nih.govplos.org

Future Research Directions and Potential Non Clinical Research Applications

Elucidation of Novel Molecular Targets and Pathways

While many antimicrobial peptides are known to function by disrupting the cell membrane of microbes, future research should aim to uncover more specific molecular interactions of Japonicin-1Npb. nih.govnih.gov The primary mechanism is believed to involve electrostatic interactions with the negatively charged bacterial membrane, leading to pore formation and cell lysis. nih.gov However, some AMPs are capable of entering cells without causing complete membrane disruption and subsequently interacting with intracellular components. nih.govnih.gov

Future studies could investigate whether this compound has specific intracellular targets, such as DNA, RNA, or essential enzymes, which would represent a non-lytic mechanism of action. nih.govnih.gov Research examining the peptide at concentrations below those that cause membrane lysis could reveal if it inhibits essential cellular processes. nih.gov Furthermore, initial studies on its peptide family suggest potential immunomodulatory roles, such as mast cell degranulation. nih.gov Elucidating the signaling pathways affected by this compound in host immune cells could uncover novel anti-inflammatory or immune-modulating functions beyond its direct antimicrobial activity.

Development of this compound as a Research Tool

The distinct physicochemical properties of this compound make it a valuable candidate for development as a specialized research tool. Its defined structural transition from a random coil in aqueous solution to an alpha-helical structure in a membrane-mimetic environment makes it an excellent model for studying peptide-lipid interactions and the biophysics of membrane insertion. novoprolabs.com

Potential Research Applications:

Membrane Permeability Studies: It can be used to investigate the dynamics of how peptides create pores in model lipid bilayers, providing insight into the mechanisms of antimicrobial action.

Probing Membrane Composition: Its selective activity could be harnessed to differentiate between bacterial and mammalian membrane models in comparative biophysical studies.

Antimicrobial Assays: It can serve as a reference or positive control peptide in the screening and development of new antimicrobial agents, particularly those targeting Gram-positive bacteria like Staphylococcus aureus. novoprolabs.com

The development of fluorescently-labeled or spin-labeled derivatives of this compound would further enhance its utility as a probe in various spectroscopic and microscopic techniques to visualize its interaction with and transit across cellular membranes.

Inspirations for Biomimetic Peptide Design

This compound serves as an excellent natural template for the rational design of biomimetic peptides. nih.govresearchgate.net Its compact structure, amphipathic nature, and low hemolytic activity are desirable traits for creating novel therapeutic leads. novoprolabs.com The field of biomimetic design uses inspiration from natural molecules to create synthetic versions with improved or novel functions. nih.govresearchgate.net

Future research can focus on creating synthetic analogs of this compound by:

Amino Acid Substitution: Modifying the primary sequence (FVLPLVMCKILRKC) to enhance cationicity or amphipathicity, potentially broadening its antimicrobial spectrum or increasing its potency. novoprolabs.com

Structural Stabilization: The intramolecular disulfide bond formed by its two cysteine residues is critical for its structure. nih.gov Designing mimics of this feature could lead to peptides with greater stability against proteases.

Functional Domain Scaffolding: Using the this compound sequence as a scaffold to add other functional motifs, such as cell-penetrating sequences or moieties that target specific receptors. mdpi.com

Such biomimetic strategies could lead to the development of peptides with enhanced antimicrobial efficacy and optimized properties for various applications. researchgate.net

Table 1: Physicochemical and Biological Properties of this compound

Property Value / Description Source(s)
Amino Acid Sequence FVLPLVMCKILRKC nih.gov, capes.gov.br
Molecular Weight ~1.7 kDa frontiersin.org
Origin Nanorana parkeri (Xizang plateau frog) nih.gov, capes.gov.br
Secondary Structure Random coil in water; adopts an α-helical structure in membrane-mimetic environments (TFE or SDS micelles). novoprolabs.com
Antimicrobial Activity Active against Gram-positive bacteria (S. aureus, N. asteroides); inactive against other tested Gram-negative and fungal strains at 100 µg/ml. novoprolabs.com
Hemolytic Activity Low (<3.4% at 80 µg/ml). novoprolabs.com
Other Functions Exhibits antioxidant and mast cell degranulation (MCD) activities. nih.gov, capes.gov.br

Applications in Materials Science or Biosensors (e.g., membrane interaction models)

The ability of this compound to selectively interact with and disrupt bacterial membranes can be harnessed in materials science and for the development of novel biosensors. nih.govnovapublishers.comrsc.org

Antimicrobial Materials: The peptide could be covalently immobilized onto the surfaces of materials to create contact-killing surfaces. acs.org Such functionalized materials could be used in research settings to prevent biofilm formation on laboratory equipment or cell culture devices. The development of AMP-based materials like hydrogels and nanoparticles is an active area of research. rsc.org

Biosensor Development: this compound can serve as a biological recognition element in biosensors designed to detect bacteria. nih.govfrontiersin.orggoogle.com Its specific binding to components of bacterial membranes, like lipopolysaccharides, can be translated into a measurable signal (e.g., electrical or optical). nih.govgoogle.com An array of such peptides could be used to create a sensor capable of detecting specific pathogens in research samples with high sensitivity. researchgate.net

These applications leverage the peptide's inherent membrane-targeting properties to create advanced functional materials and diagnostic tools for research purposes. researchgate.net

Investigating Ecological Roles in Amphibian Defense

This compound is secreted from the skin of Nanorana parkeri, a frog that inhabits the high-altitude Tibetan plateau, an environment characterized by intense ultraviolet (UV) radiation and significant microbial pressures. nih.govcapes.gov.br This strongly suggests that the peptide is a key component of the frog's innate defense system, tailored to its specific ecological niche. nih.govresearchgate.net

Future ecological research should focus on:

Pathogen Specificity: Testing the activity of this compound against a panel of pathogens native to the Nanorana parkeri habitat to understand its specific defensive spectrum.

Synergistic Effects: The skin secretion of N. parkeri contains other peptides, including Japonicin-1Npa and Parkerin. nih.gov Investigating the potential synergistic or additive effects of these peptides when used in combination could reveal a more complex and potent defense mechanism.

Environmental Stress Response: Quantifying the expression levels of the gene encoding this compound in response to various environmental stressors, such as UV exposure and bacterial or fungal challenges. This could confirm its role in adapting to and surviving in its extreme environment. frontiersin.orgmdpi.com

A deeper understanding of its ecological function can provide valuable insights into amphibian evolution and the strategies organisms develop to thrive in extreme conditions. researchgate.net

Q & A

Q. What validated spectroscopic methods are recommended for characterizing the tertiary structure of Japonicin-1Npb in aqueous solutions?

To determine the tertiary structure, use high-resolution nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to analyze chemical shifts and coupling constants, complemented by infrared (IR) spectroscopy to identify amide bond vibrations and secondary structural motifs. For aqueous solutions, ensure deuterated solvents (e.g., D2O) are used to minimize interference, and report spectral data with peak assignments aligned with IUPAC guidelines . Cross-validate findings with circular dichroism (CD) to confirm helical or β-sheet conformations. Include raw spectral data in supplementary materials with detailed experimental parameters (e.g., temperature, pH) to ensure reproducibility .

Advanced Research Question

Q. How can researchers resolve discrepancies in reported minimum inhibitory concentration (MIC) values for this compound across Gram-positive and Gram-negative bacterial strains?

Discrepancies often arise from variability in experimental conditions (e.g., broth microdilution vs. agar dilution methods). To address this:

  • Standardize protocols using CLSI or EUCAST guidelines for antimicrobial testing.
  • Include internal controls (e.g., known antibiotics) and replicate experiments across independent labs.
  • Perform meta-analysis of existing MIC data using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and systemic biases .
  • Investigate strain-specific factors (e.g., membrane lipid composition, efflux pump activity) via comparative proteomics or gene knockout models .

Basic Research Question

Q. What in vitro models are appropriate for initial screening of this compound's cytotoxicity?

Prioritize immortalized cell lines (e.g., HEK293, HeLa) for preliminary assays due to their reproducibility. Use MTT or resazurin-based viability assays with dose ranges spanning 0.1–100 µM. Include positive controls (e.g., staurosporine for apoptosis) and normalize results to untreated cells. For mechanistic insights, pair cytotoxicity assays with lactate dehydrogenase (LDH) release measurements to differentiate necrotic vs. apoptotic effects .

Advanced Research Question

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound's pro-apoptotic effects?

Non-linear regression models (e.g., four-parameter logistic curves) are optimal for calculating EC50 values. Use tools like GraphPad Prism or R’s drc package to fit data. For heterogeneous responses (e.g., bimodal distributions in cancer cell lines), apply cluster analysis or machine learning (e.g., k-means) to subgroup populations. Validate findings with bootstrapping to assess confidence intervals and report R² values to quantify goodness-of-fit .

Basic Research Question

Q. How should stability studies be designed to assess this compound under physiological conditions?

Conduct accelerated stability testing at 37°C in phosphate-buffered saline (PBS, pH 7.4) and human serum. Use HPLC-MS to monitor degradation products over 24–72 hours. Include timepoints at 0, 6, 12, 24, and 48 hours, and calculate half-life (t½) using first-order kinetics. For oxidative stability, add hydrogen peroxide (0.1–1 mM) and quantify oxidation via LC-UV at 280 nm. Report degradation pathways (e.g., deamidation, hydrolysis) and correlate with structural motifs .

Advanced Research Question

Q. What strategies can mitigate off-target effects observed in this compound's interaction with mammalian cell membranes?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify residues (e.g., hydrophobic vs. cationic) to reduce non-specific binding.
  • Liposome Binding Assays : Quantify membrane affinity using surface plasmon resonance (SPR) or fluorescence anisotropy with varying lipid compositions .
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers to identify critical contact residues. Validate predictions via alanine scanning mutagenesis .
  • Selectivity Index (SI) Optimization : Calculate SI as IC50 (normal cells) / IC50 (target cells) and iteratively refine compounds to achieve SI >10 .

Basic Research Question

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

Provide step-by-step procedures with molar ratios, reaction times, and purification methods (e.g., reverse-phase HPLC gradients). Specify solvents, temperatures, and catalysts. Include characterization data (e.g., HRMS, elemental analysis) and purity thresholds (>95% by HPLC). For novel intermediates, deposit spectral data in public repositories (e.g., Zenodo) and cite them in supplementary materials .

Advanced Research Question

Q. What frameworks are critical for designing studies on this compound's mechanism of action in complex biological systems?

Adopt the PICO framework to structure hypotheses:

  • Population : Target cell type (e.g., cancer stem cells).
  • Intervention : this compound treatment (dose, duration).
  • Comparison : Untreated controls or standard therapies.
  • Outcome : Quantifiable metrics (e.g., caspase-3 activation).
    Combine with FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize experiments. For multi-omics integration, use pathway enrichment analysis (e.g., DAVID, Metascape) to link proteomic/transcriptomic data to mechanistic networks .

Basic Research Question

Q. What ethical guidelines apply to in vivo studies evaluating this compound's therapeutic potential?

Obtain approval from Institutional Animal Care and Use Committees (IACUC) or equivalent bodies. Adhere to ARRIVE 2.0 guidelines for reporting, including sample size justification, randomization, and blinding. For xenograft models, minimize tumor burden (e.g., endpoint at 1,000 mm³) and provide analgesia post-surgery. Include humane endpoints and euthanasia criteria in protocols .

Advanced Research Question

Q. How can researchers address conflicting data on this compound's bioavailability in pharmacokinetic studies?

  • Cross-Species Validation : Compare pharmacokinetics in rodents vs. non-human primates.
  • Compartmental Modeling : Use non-linear mixed-effects modeling (NONMEM) to account for inter-individual variability.
  • Bioanalytical Rigor : Validate LC-MS/MS methods with FDA guidelines (e.g., ≤15% CV for precision/accuracy).
  • Route-Specific Optimization : Test formulations (e.g., liposomal encapsulation) to enhance oral or intravenous bioavailability. Publish raw pharmacokinetic curves and AUC calculations in supplementary datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.